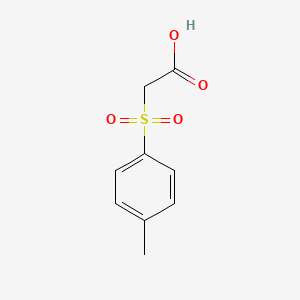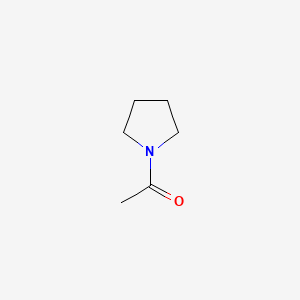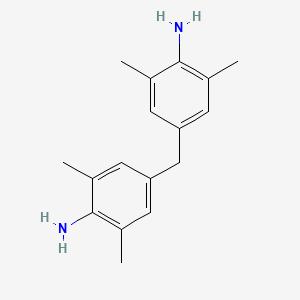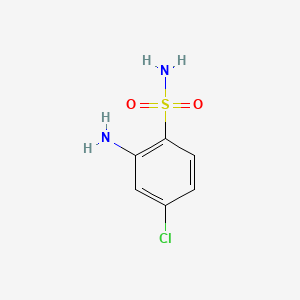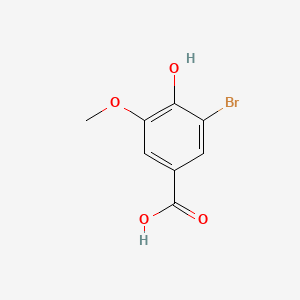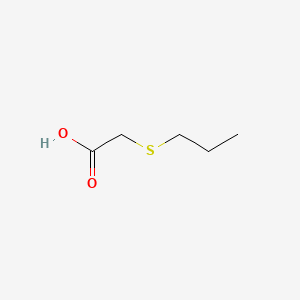
(Propylthio)acetic acid
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (propylthio)acetic acid typically involves the reaction of propylthiol with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group replaces the chlorine atom in chloroacetic acid. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(Propylthio)acetic acid undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the propylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The propylthio group can participate in substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted acetic acid derivatives.
科学的研究の応用
(Propylthio)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving sulfur-containing biomolecules and their interactions.
Industry: Used in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of (propylthio)acetic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the propylthio group can participate in nucleophilic and electrophilic reactions. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules.
類似化合物との比較
Similar Compounds
Thioacetic acid: Contains a thiol group attached to the acetic acid moiety.
Methylthioacetic acid: Contains a methylthio group instead of a propylthio group.
Ethylthioacetic acid: Contains an ethylthio group instead of a propylthio group.
Uniqueness
(Propylthio)acetic acid is unique due to the presence of the propylthio group, which imparts distinct chemical properties compared to other thioacetic acid derivatives. The longer alkyl chain in the propylthio group can influence the compound’s solubility, reactivity, and interactions with other molecules.
特性
IUPAC Name |
2-propylsulfanylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2S/c1-2-3-8-4-5(6)7/h2-4H2,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLAIUYZHCQJJCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30275608 | |
| Record name | (Propylthio)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30275608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20600-60-6 | |
| Record name | (Propylthio)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30275608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the incorporation of (propylthio)acetic acid within a polypeptide structure contribute to its antibacterial activity?
A1: While the provided research doesn't directly investigate the mechanism of action of this compound itself, it highlights its role in creating a pH-responsive polypeptide. Specifically, this compound is part of a larger moiety, 1-(propylthio)acetic acid-3-octylimidazolium (POIM), which is conjugated to poly-L-lysine (PLL) alongside citraconic anhydride (CA). This modification results in a polypeptide (PLL-POIM-CA) that is stable at physiological pH but undergoes rapid cleavage in acidic environments like those found at bacterial infection sites [, ]. This pH-triggered cleavage exposes the POIM moiety, potentially contributing to the observed antibacterial activity. Further research is needed to elucidate the specific mechanism by which POIM interacts with bacterial cells.
Q2: What are the potential advantages of incorporating this compound into an antimicrobial polypeptide for wound healing applications?
A2: The research suggests that incorporating this compound within a polypeptide structure, as part of the POIM moiety, can be advantageous for wound healing applications due to several factors:
- Targeted delivery: The pH-responsive nature of the PLL-POIM-CA polypeptide allows for targeted activation at the acidic site of bacterial infection, potentially minimizing off-target effects on healthy tissues [].
- Broad-spectrum activity: The hydrolyzed PLL-POIM-CA polypeptide exhibits activity against both Gram-negative and Gram-positive bacteria, including the multidrug-resistant methicillin-resistant Staphylococcus aureus (MRSA) []. This broad-spectrum activity is crucial for addressing complex wound infections.
- Biocompatibility: Despite its potent antibacterial activity, PLL-POIM-CA demonstrates good biocompatibility with mouse fibroblast cells (L929) in vitro and improved hemocompatibility, highlighting its potential for safe use in vivo [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



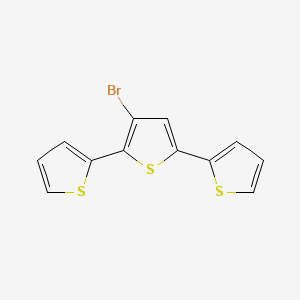
![4-[8-fluoro-5-(4-fluorophenyl)-3,4-dihydro-1H-pyrido[4,3-b]indol-2-yl]-1-(4-fluorophenyl)butan-1-ol;hydrochloride](/img/structure/B1266011.png)
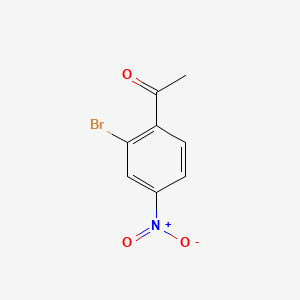

![4-Amino-n-[2-(diethylamino)ethyl]-2-methoxybenzamide](/img/structure/B1266016.png)


